molecular formula C10H11ClO B14708161 3-Chloro-4-phenylbutan-2-one CAS No. 20849-77-8

3-Chloro-4-phenylbutan-2-one

Cat. No.: B14708161
CAS No.: 20849-77-8
M. Wt: 182.64 g/mol
InChI Key: PNDPCXFOHXLBRE-UHFFFAOYSA-N
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Description

3-Chloro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H11ClO It is a chlorinated ketone that features a phenyl group attached to the fourth carbon of the butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-phenylbutan-2-one can be synthesized through several methods. One common synthetic route involves the chlorination of 4-phenylbutan-2-one. The reaction typically employs thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction proceeds as follows:

C6H5CH2CH2COCH3+SOCl2C6H5CH2CH2COCH2Cl+SO2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COCH}_3 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COCH}_2\text{Cl} + \text{SO}_2 + \text{HCl} C6​H5​CH2​CH2​COCH3​+SOCl2​→C6​H5​CH2​CH2​COCH2​Cl+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted products such as 3-methoxy-4-phenylbutan-2-one.

    Reduction: 3-Chloro-4-phenylbutan-2-ol.

    Oxidation: 3-Chloro-4-phenylbutanoic acid.

Scientific Research Applications

3-Chloro-4-phenylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-phenylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The chlorine atom also makes the compound susceptible to nucleophilic attack, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    3-Bromo-4-phenylbutan-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of chemical reactions.

    3-Chloro-4-phenyl-3-butene-2-one: Contains a double bond, leading to different reactivity patterns compared to 3-Chloro-4-phenylbutan-2-one.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

20849-77-8

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-chloro-4-phenylbutan-2-one

InChI

InChI=1S/C10H11ClO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

PNDPCXFOHXLBRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)Cl

Origin of Product

United States

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